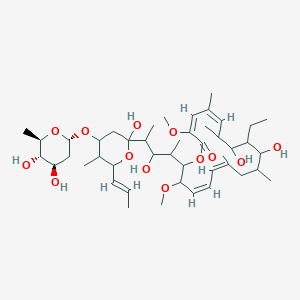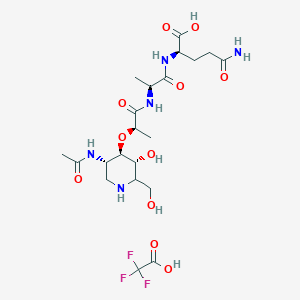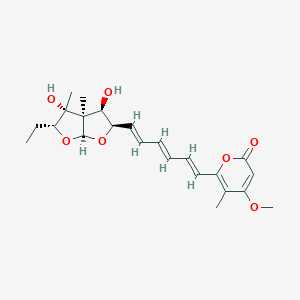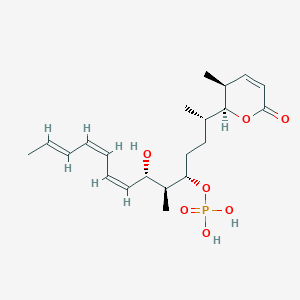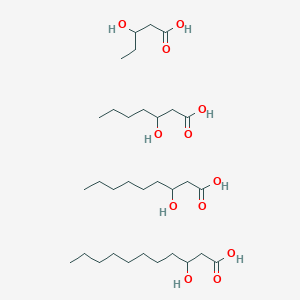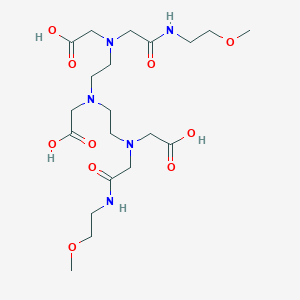
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is a cyclic organic compound with a chemical formula C10H14O2. It is commonly used in scientific research applications due to its unique chemical properties. The compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It also has anti-tumor properties, which can help prevent the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde in lab experiments is its unique chemical properties. It has been found to have various biochemical and physiological effects, making it an ideal compound for scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study.
Orientations Futures
There are several future directions for the study of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and the development of new drugs based on its chemical structure. Additionally, more research is needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde involves a multi-step process. The starting material is 2,2-dimethylcyclobutanone, which is reacted with acetic anhydride in the presence of a catalyst to form 3-acetyl-2,2-dimethylcyclobutanone. This intermediate is then oxidized using a mild oxidizing agent to form the desired product, 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde.
Applications De Recherche Scientifique
The unique chemical properties of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde make it an ideal compound for scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(11)8-4-7(5-10)9(8,2)3/h5,7-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGTXDFEDFKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560880 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132478-08-1 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
